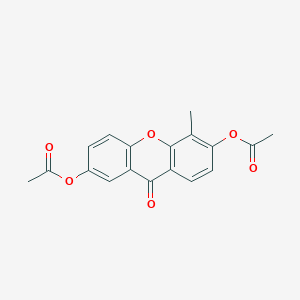
5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate is a xanthone derivative, a class of oxygenated heterocyclic compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone scaffold, which imparts unique chemical properties and biological activities to these compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate typically involves the acylation of 5-methyl-9-oxo-9H-xanthene-2,6-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the diacetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated xanthones.
Substitution: Halogenated and nitrated xanthones.
科学研究应用
5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by modulating the Nrf2 pathway.
Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid: Another xanthone derivative with similar biological activities.
5,6-Dimethylxanthone-4-acetic acid: Known for its anticancer properties and used in clinical trials.
2-Hydroxy-6-methyl-8-methoxy-9-oxo-9H-xanthene-1-carboxylic acid: Exhibits antioxidant and anti-inflammatory activities.
Uniqueness
5-Methyl-9-oxo-9H-xanthene-2,6-diyl diacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diacetate groups enhance its solubility and reactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
61234-49-9 |
|---|---|
分子式 |
C18H14O6 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
(6-acetyloxy-5-methyl-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C18H14O6/c1-9-15(23-11(3)20)7-5-13-17(21)14-8-12(22-10(2)19)4-6-16(14)24-18(9)13/h4-8H,1-3H3 |
InChI 键 |
JDSCRBBZLJIYSE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1OC3=C(C2=O)C=C(C=C3)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
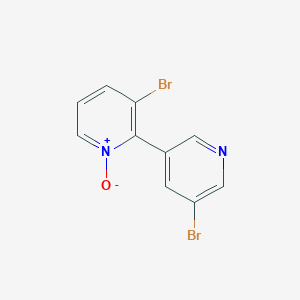
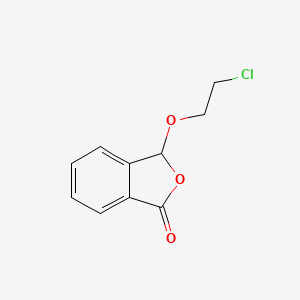
![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)
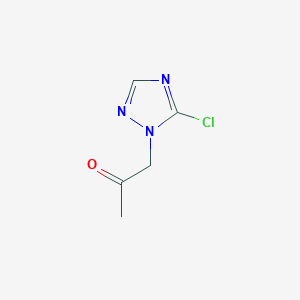
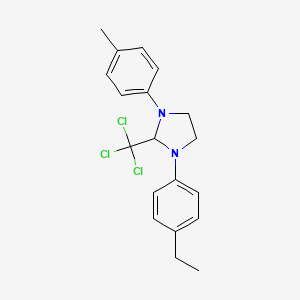
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)

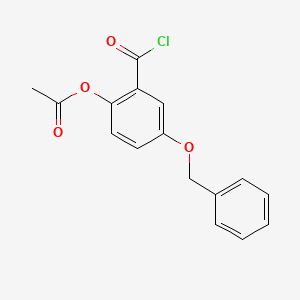
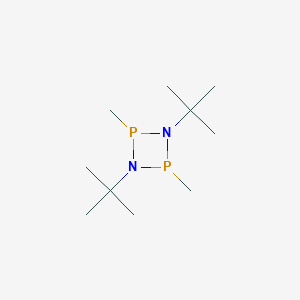
![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)
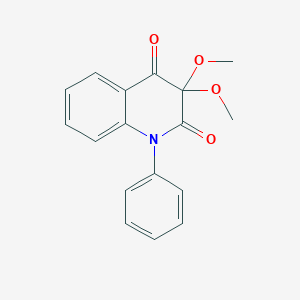

![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)
